molecular formula C17H14O3 B2830653 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one CAS No. 2413897-79-5

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Cat. No.: B2830653
CAS No.: 2413897-79-5
M. Wt: 266.296
InChI Key: BUFUZACSOGZQFB-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or occurrence in nature, its uses, and its significance in various applications may also be discussed .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include multi-step syntheses, with each step involving different reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions needed for reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, reactivity, and other chemical properties may also be included .

Scientific Research Applications

Enhanced Corrosion Resistance

Research by Salarvand et al. (2017) explored the inhibition performance of compounds structurally related to 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one for mild steel in acidic solutions. The study found that certain derivatives showed significant inhibition efficiency, enhancing corrosion resistance in a hydrochloric acid solution, potentially due to their adsorption and protective layer formation on the metal surface (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).

Luminescence Sensing

Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating selective sensitivity to benzaldehyde derivatives through luminescence. This property makes them suitable as fluorescence sensors for detecting these chemicals, showcasing an application in analytical chemistry (Shi, Zhong, Guo, & Li, 2015).

Photocatalytic Degradation of Pollutants

Terzian and Serpone (1995) investigated the photocatalyzed degradation of xylenols, which are structurally related to the compound of interest, in aqueous media using titania dispersions. This process is relevant for the environmental remediation of pollutants, particularly those derived from coal tar creosote used in wood preservation. The study emphasized the potential for utilizing photocatalysis in the mineralization and removal of such compounds from water (Terzian & Serpone, 1995).

Biodegradation of Plastic Monomers

Ji et al. (2019) reported on the biodegradation of 2,6-Dimethylphenol, a compound structurally similar to this compound, by Mycobacterium neoaurum B5-4. This research highlighted the potential for microbial remediation strategies to address pollution from plastic monomers, providing insights into the metabolic pathways involved in the degradation of such compounds (Ji, Zhang, Liu, Zhu, & Yan, 2019).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems or enzymes to exert its effects .

Safety and Hazards

Safety and hazards analysis involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications, further modifications of the compound, or new synthetic routes. It could also involve studying the compound’s biological activity or environmental impact .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-3-4-12(7-11(10)2)16-9-15(19)14-6-5-13(18)8-17(14)20-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFUZACSOGZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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